molecular formula C9H9BrO2 B1280373 1-(4-Bromo-2-methoxyphenyl)ethanone CAS No. 89368-12-7

1-(4-Bromo-2-methoxyphenyl)ethanone

Cat. No. B1280373
CAS RN: 89368-12-7
M. Wt: 229.07 g/mol
InChI Key: KYZHKXMHJFOQPM-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromo-2-methoxyphenyl)ethanone is a brominated and methoxylated aromatic ketone. This type of compound is significant in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and materials with unique properties. The presence of the bromo and methoxy groups on the aromatic ring can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been reported using different methods. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a related bromo-chlorophenyl ketone has been developed, highlighting the potential for chiral separation and the determination of absolute configurations . Another study describes the synthesis of a dihydro-indolone derivative by reacting a bromophenyl ethanone with other reagents under microwave radiation, showcasing the use of modern techniques to facilitate the synthesis process . Additionally, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, has been improved to achieve higher yields and purity, indicating the ongoing efforts to optimize synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been extensively studied using various analytical techniques. X-ray diffraction has been employed to determine the crystal structures of several related compounds, providing insights into their geometric parameters and confirming their molecular configurations . Vibrational frequencies and assignments have been investigated both experimentally and theoretically, with computational methods such as Gaussian09 software being used to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo a variety of chemical reactions due to the presence of reactive functional groups. The bromo group is particularly useful in cross-coupling reactions, which can lead to the formation of new carbon-carbon bonds. The ketone functionality can also participate in condensation reactions, as seen in the synthesis of dihydropyrimidinones, where a bromonaphthalenyl ethanone is condensed with other reagents . These reactions demonstrate the versatility of brominated aromatic ketones in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structures. The presence of electron-withdrawing groups such as bromo and methoxy can affect the electron density distribution within the molecule, as evidenced by molecular electrostatic potential studies . The optical properties of these compounds are of interest, with studies showing transparency in the visible region and potential applications in nonlinear optics due to calculated hyperpolarizabilities . Thermal properties are also investigated to determine the stability of these materials, which is crucial for their practical applications .

Scientific Research Applications

  • Pyrolysis Products Identification : A study identified the pyrolysis products of a new psychoactive substance related to 1-(4-Bromo-2-methoxyphenyl)ethanone, indicating its significance in forensic science and toxicology (Texter et al., 2018).

  • In Vivo Metabolism : Research on the in vivo metabolism of a compound structurally similar to 1-(4-Bromo-2-methoxyphenyl)ethanone in rats revealed insights into its metabolic pathways, which is crucial for understanding its pharmacokinetics (Kanamori et al., 2002).

  • Selective α-Monobromination : A study focused on the selective α-monobromination of alkylaryl ketones, a category that includes 1-(4-Bromo-2-methoxyphenyl)ethanone, demonstrating its relevance in organic synthesis (Ying, 2011).

  • Benzofuran Systems Research : Research on benzofuran systems involving 1-(4-Bromo-2-methoxyphenyl)ethanone derivatives highlights its application in the development of novel organic compounds (Kwiecień & Baumann, 1998).

  • Synthesis of Anti-Inflammatory Derivatives : A paper described the synthesis of derivatives of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is structurally related to 1-(4-Bromo-2-methoxyphenyl)ethanone, for potential anti-inflammatory applications (Labanauskas et al., 2004).

  • Chiral Synthesis : The synthesis of enantiomerically pure compounds related to 1-(4-Bromo-2-methoxyphenyl)ethanone underscores its importance in stereoselective chemical synthesis (Zhang et al., 2014).

  • Improvement of Synthetic Technology : A study on the improvement of the synthetic technology for a compound structurally similar to 1-(4-Bromo-2-methoxyphenyl)ethanone, highlights its role in chemical manufacturing processes (Yu-feng, 2013).

  • Chiral Catalysis in Organic Reactions : Research involving chiral catalysts related to 1-(4-Methoxyphenyl)ethanone, structurally similar to 1-(4-Bromo-2-methoxyphenyl)ethanone, demonstrates its potential in asymmetric organic synthesis (Chang et al., 2008).

  • Crystal Structure Analysis : The determination of the crystal structure of derivatives of 1-(4-Methoxyphenyl)ethanone offers insights into the molecular geometry and interactions crucial for material science applications (Rao et al., 2014).

  • Synthesis and Structure Characterization : The synthesis and structural characterization of aromatic hydrazone derivatives of 1-(4-Methoxyphenyl)ethanone, a structurally related compound, highlights its versatility in organic chemistry (Xiao-xue, 2011).

  • Metabolites Analysis in Forensic Science : Analysis of metabolites of a compound structurally similar to 1-(4-Bromo-2-methoxyphenyl)ethanone in forensic science demonstrates its importance in toxicological studies (Erlian, 2009).

  • Advantages in Organic Synthesis Methods : A study comparing methods of synthesizing chalcones related to 1-(4-Methoxyphenyl)ethanone underscores advancements in synthetic techniques (Jarag et al., 2011).

  • Isoflavone and Heterocycles Synthesis : Research on the condensation of derivatives of 1-(4-Methoxyphenyl)ethanone for the synthesis of isoflavones and heterocyclic compounds highlights its utility in medicinal chemistry (Moskvina et al., 2015).

  • Environmental Biodegradation Studies : Investigations into the biodegradation of methoxychlor, a compound related to 1-(4-Methoxyphenyl)ethanone, in environmental settings reveal its ecological significance (Satsuma & Masuda, 2012).

  • Antimicrobial Activity : Studies on the synthesis and biological evaluation of derivatives of 1-(4-Methoxyphenyl)ethanone for antimicrobial applications provide insights into its potential in pharmaceutical research (Nagamani et al., 2018).

  • Platelet Aggregation Inhibition : Research on the synthesis of paeonol and its analogues, including derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, for their role in inhibiting platelet aggregation indicates its potential in cardiovascular therapies (Akamanchi et al., 1999).

properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHKXMHJFOQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459103
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methoxyphenyl)ethanone

CAS RN

89368-12-7
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromo-2-hydroxyphenyl)-1-ethanone (28.8 g, 134 mmol), potassium carbonate (48.6 g, 352 mmol) in DMF (63 ml) was added methyl iodide (25 g, 176 mmol), and the mixture was stirred for 20 hours. The mixture was poured into water. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was used for next reaction without purification. (31.5 g, 99% yield).
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28.8 g
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48.6 g
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25 g
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63 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iodomethane (11.2 mL) was added to a mixture of compound 6b (32.6 g), DMF (100 mL), and potassium carbonate (62.5 g) at 0° C. The mixture was stirred and allowed to warm to RT over 2 hr. Water (200 mL) was added, and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to afford 1-(4-bromo-2-methoxyphenyl)-1-ethanone (compound 6c, 33.1 g) as a tan solid.
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11.2 mL
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32.6 g
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100 mL
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62.5 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Wang, H Gao, J Dong, Y Zhang, P Su, Y Shi… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel biphenyl urea derivates were synthesized and investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). In particular, A7, B3 …
Number of citations: 51 www.sciencedirect.com
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The present invention relates to polysubstituted imidazolone derivatives, to the pharmaceutical compositions comprising them and to the therapeutic uses thereof in the human and …
Number of citations: 0 www.patentsencyclopedia.com

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